![molecular formula C12H11FN2O B2812237 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-66-4](/img/structure/B2812237.png)
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research. It is a pyridazine derivative that has shown potential in various biological and medicinal applications.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of specific enzymes that are essential for cell survival. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the expression of specific genes that are involved in cancer cell proliferation and survival. It also increases the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its high yield synthesis method, which makes it practical for large-scale production. Additionally, the compound has been extensively studied and has shown promising results in various biological and medicinal applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in specific applications.
Orientations Futures
There are several future directions for the research and development of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one. One of the most promising areas of research is the development of new derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of the compound fully. This will enable researchers to optimize its use in specific applications and develop new drugs that target specific diseases. Finally, the compound's potential in combination therapy with other drugs should be investigated to improve its efficacy and reduce side effects.
In conclusion, this compound is a promising compound with potential in various biological and medicinal applications. Its synthesis method is practical for large-scale production, and it has shown potent anticancer, anti-inflammatory, and antioxidant activity. Further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Méthodes De Synthèse
The synthesis of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-fluorobenzyl bromide with 2-amino-5-methylpyridazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The yield of the synthesis method is relatively high, making it a practical method for large-scale production.
Applications De Recherche Scientifique
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one has been extensively studied for its potential in various biological and medicinal applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLIVRSMVOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)
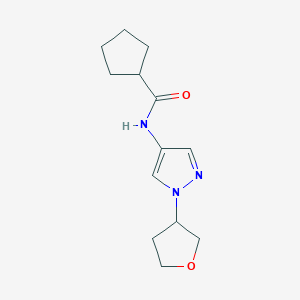
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
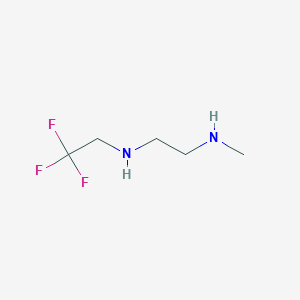
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
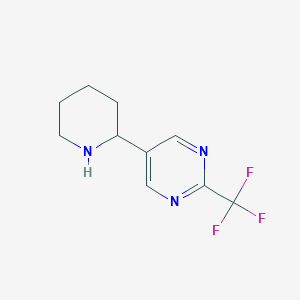
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)

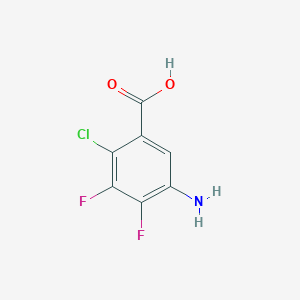

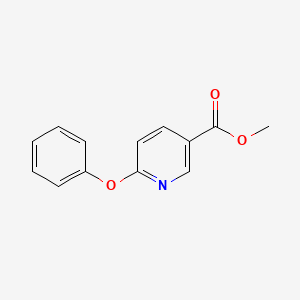
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)